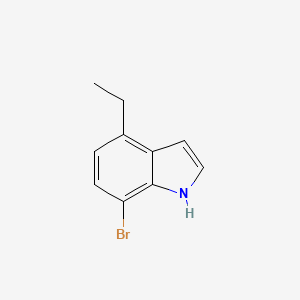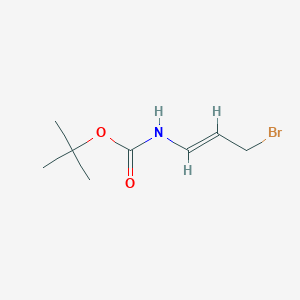
tert-Butyl (3-bromoprop-1-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-bromoprop-1-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopropenyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromoprop-1-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromoprop-1-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain this compound in good yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromoprop-1-en-1-yl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Elimination reactions: The compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in aprotic solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products include substituted carbamates with various functional groups.
Elimination reactions: Alkenes are the major products.
Hydrolysis: The primary amine and carbon dioxide are formed.
Scientific Research Applications
tert-Butyl (3-bromoprop-1-en-1-yl)carbamate has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents.
Biological studies: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industrial applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromoprop-1-en-1-yl)carbamate involves its interaction with nucleophiles and bases. The bromine atom is a good leaving group, making the compound reactive towards nucleophilic substitution and elimination reactions. The carbamate group can undergo hydrolysis, releasing carbon dioxide and the corresponding amine. These reactions are facilitated by the electronic and steric properties of the tert-butyl and bromopropenyl groups .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the bromopropenyl group and is less reactive towards nucleophilic substitution.
tert-Butyl (3-chloroprop-1-en-1-yl)carbamate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
tert-Butyl (3-iodoprop-1-en-1-yl)carbamate: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.
Uniqueness
tert-Butyl (3-bromoprop-1-en-1-yl)carbamate is unique due to the presence of the bromopropenyl group, which imparts specific reactivity patterns. The bromine atom is a good leaving group, making the compound versatile in various chemical transformations. Its combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H14BrNO2 |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
tert-butyl N-[(E)-3-bromoprop-1-enyl]carbamate |
InChI |
InChI=1S/C8H14BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4,6H,5H2,1-3H3,(H,10,11)/b6-4+ |
InChI Key |
BKXKMRHORBCBIX-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C=C/CBr |
Canonical SMILES |
CC(C)(C)OC(=O)NC=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazolo[4,5-c]pyridin-7-amine](/img/structure/B13344037.png)
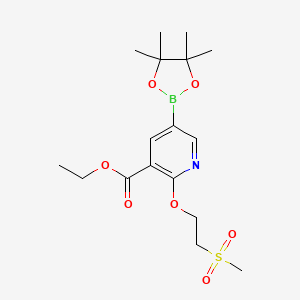

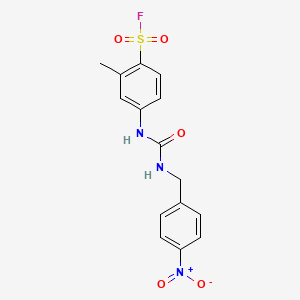
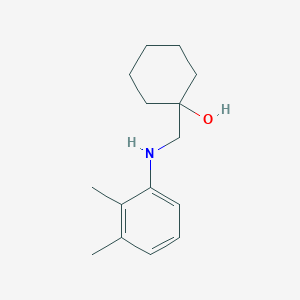
![3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13344068.png)
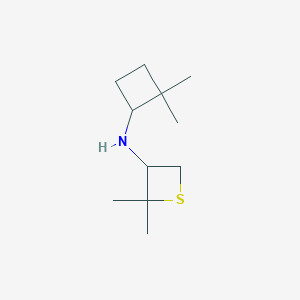
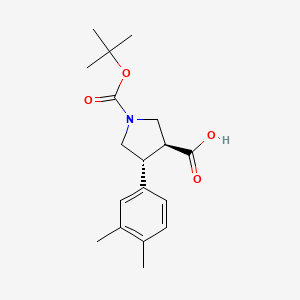
![Methyl 2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13344079.png)
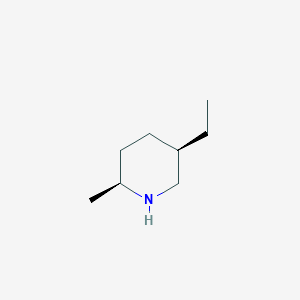
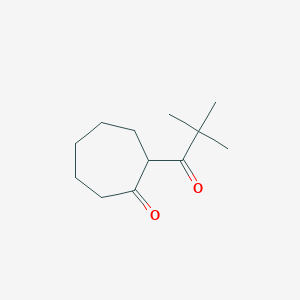
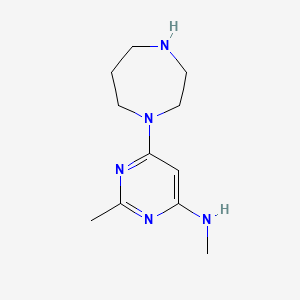
![Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13344102.png)
